3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Brand Name: Vulcanchem
CAS No.: 1246888-90-3
VCID: VC8062345
InChI: InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3
SMILES: CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC
Molecular Formula: C19H23O3P
Molecular Weight: 330.4

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

CAS No.: 1246888-90-3

Cat. No.: VC8062345

Molecular Formula: C19H23O3P

Molecular Weight: 330.4

* For research use only. Not for human or veterinary use.

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole - 1246888-90-3

Specification

CAS No. 1246888-90-3
Molecular Formula C19H23O3P
Molecular Weight 330.4
IUPAC Name 3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3
Standard InChI Key BWPDUHMFZCEKIP-UHFFFAOYSA-N
SMILES CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC
Canonical SMILES CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC

Introduction

Structural Elucidation and Nomenclature

Chemical Identity

  • IUPAC Name: (3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole .

  • Molecular Formula: C₁₉H₂₃O₃P .

  • Molecular Weight: 330.4 g/mol .

  • CAS Registry Numbers:

    • 1246888-90-3 (racemic mixture) .

    • 1338454-03-7 (R-enantiomer) .

Stereochemical Features

The compound exhibits axial chirality due to its non-planar benzoxaphosphole core. The (R)-enantiomer, often abbreviated as (R)-BI-DIME, is widely employed in asymmetric catalysis . The tert-butyl and 2,6-dimethoxyphenyl substituents create a sterically hindered environment, critical for enantioselectivity in cross-coupling reactions .

Spectroscopic Data

  • SMILES: CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC .

  • InChI Key: BWPDUHMFZCEKIP-QHCPKHFHSA-N (R-enantiomer) .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a multi-step process:

  • Cyclization: Formation of the dihydrobenzooxaphosphole ring from ortho-substituted phenol derivatives under acidic conditions .

  • Alkylation: Introduction of the tert-butyl group using tert-butyl halides in the presence of a strong base (e.g., NaH).

  • Aromatic Substitution: Coupling of the 2,6-dimethoxyphenyl moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling .

Key Reaction Conditions:

  • Pd(OAc)₂ (2 mol%), BI-DIME ligand (4 mol%), K₃PO₄ (3 equiv.), toluene/water (3:1), 80°C .

  • Yield: 85–92% enantiomeric excess (ee) for the R-enantiomer .

Industrial-Scale Optimization

Continuous flow reactors and immobilized palladium catalysts are employed to enhance scalability and reduce metal leaching . Typical production metrics:

  • Turnover Number (TON): >10,000 .

  • Purity: ≥97% (HPLC) .

Applications in Catalysis and Pharmaceuticals

Asymmetric Suzuki-Miyaura Coupling

The compound serves as a ligand in palladium-catalyzed cross-couplings to synthesize tetra-ortho-substituted biaryls, which are pivotal in drug discovery .

  • Substrate Scope: Aryl chlorides, bromides, and triflates with steric hindrance .

  • Performance:

    SubstrateYield (%)ee (%)
    2-isopropylphenyl boronic acid9298
    2,6-dimethylphenyl boronate8895

Pharmaceutical Intermediate Synthesis

  • HIV Integrase Inhibitors: The ligand enables enantioselective synthesis of atropisomeric intermediates (dr up to 24:1) .

  • Anticancer Agents: Facilitates the construction of quinoline-based scaffolds via asymmetric hydroboration (up to 99% ee) .

Material Science

The compound’s rigid structure aids in designing chiral phosphorescent materials for OLEDs, though research remains exploratory .

PropertyValue
Melting Point128–130°C (decomposes)
SolubilityDCM, THF >50 mg/mL; H₂O <0.1 mg/mL
XLogP33.9

Hazard Information

  • GHS Classification: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

  • Handling: Use nitrile gloves, fume hood, and anti-static equipment .

Comparative Analysis with Analogous Ligands

Ligandee (%)TONSubstrate Compatibility
BI-DIME (R)95–9910,000Sterically hindered aryl
BINAP80–905,000Electron-deficient aryl
Josiphos85–927,500Alkyl-aryl hybrids

Advantages of BI-DIME:

  • Superior steric shielding enhances enantioselectivity in hindered systems .

  • Compatibility with low Pd loadings (0.1–0.5 mol%) reduces costs .

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